1,4-Dichloroanthracene: Chemical Properties, Reactivity, and Applications in Advanced Synthesis
1,4-Dichloroanthracene: Chemical Properties, Reactivity, and Applications in Advanced Synthesis
Executive Summary
As a heavily utilized scaffold in organic synthesis, 1,4-Dichloroanthracene (CAS: 66259-12-9) provides a unique intersection of polycyclic aromatic hydrocarbon (PAH) chemistry and halogen-directed reactivity[1]. The strategic placement of chlorine atoms at the 1 and 4 positions of the anthracene ring system imparts distinct steric and electronic properties. This whitepaper details the physical characteristics, mechanistic reactivity, and self-validating experimental protocols for utilizing 1,4-dichloroanthracene in the development of advanced pharmaceuticals and photocurable materials.
Structural and Physical Properties
The physical properties of 1,4-dichloroanthracene are fundamentally dictated by the disruption of the highly symmetric anthracene lattice. While unsubstituted anthracene exhibits a melting point of approximately 215 °C, the introduction of chlorine atoms at the 1 and 4 positions induces significant steric hindrance. This prevents optimal π-π stacking in the solid state, resulting in a substantial melting point depression to approximately 179–181 °C (452.2–454.2 K)[2].
Table 1: Physical and Chemical Properties of 1,4-Dichloroanthracene
| Property | Value | Reference |
| IUPAC Name | 1,4-Dichloroanthracene | [3] |
| CAS Number | 66259-12-9 | [1] |
| Molecular Formula | C₁₄H₈Cl₂ | [3] |
| Molecular Weight | 247.12 g/mol | [1] |
| Melting Point | 179–181 °C (452.2–454.2 K) | [2] |
| XLogP3 (Lipophilicity) | 5.9 | [3] |
| Appearance | Solid (Crystalline) | [4] |
Chemical Reactivity and Mechanistic Pathways
The chemical utility of 1,4-dichloroanthracene is driven by the electron-rich nature of the central ring (positions 9 and 10) and the transition-metal-compatible halogen substituents.
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Oxidation to 1,4-Dichloroanthraquinone: The most industrially relevant transformation is the oxidation of the central ring to yield 1,4-dichloroanthracene-9,10-dione (CAS: 602-25-5)[5]. This quinone derivative is a vital intermediate for synthesizing anthraquinone dyes and complex therapeutics.
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Cross-Coupling Reactions: Although C-Cl bonds are generally less reactive than C-Br or C-I bonds, the chlorines on the anthracene backbone can undergo Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to yield 1,4-diarylanthracenes[5].
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Nucleophilic Aromatic Substitution (S_NAr): Once oxidized to the quinone form, the electron-withdrawing carbonyls activate the 1,4-chlorines, allowing for displacement by amines or thiols to form functionalized bis(amino) or bis(sulfanyl) derivatives[6].
Experimental Workflows & Protocols
Protocol 1: Controlled Oxidation to 1,4-Dichloroanthraquinone
Causality & Design: The oxidation of the 9,10-positions requires a potent oxidant. Chromium trioxide (CrO₃) in glacial acetic acid is selected because acetic acid acts as an excellent solvent for the highly lipophilic anthracene precursor while facilitating the formation of the active chromic acid species. Self-Validating System: Anthracenes are highly fluorescent under UV light due to their extended conjugated π-system. Oxidation to the quinone breaks this specific conjugation and introduces quenching carbonyls. The reaction is validated in real-time by the disappearance of blue fluorescence on a TLC plate.
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Preparation: Dissolve 10 mmol of 1,4-dichloroanthracene in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a reflux condenser.
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Oxidant Addition: Slowly add 35 mmol of CrO₃ (dissolved in a minimum amount of 50% aqueous acetic acid) dropwise over 30 minutes at room temperature. Causality: Dropwise addition prevents thermal runaway, as the oxidation is highly exothermic and could lead to uncontrolled ring cleavage.
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Thermal Activation: Heat the mixture to 70 °C for 2 hours.
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Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 8:2). Illuminate under 365 nm UV light. The complete disappearance of the fluorescent starting material spot confirms 100% conversion.
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Isolation: Pour the cooled mixture into 200 mL of ice-cold distilled water. The 1,4-dichloroanthraquinone will precipitate as an orange-yellow solid[5]. Filter and wash with cold water.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Arylation
Causality & Design: To overcome the high bond dissociation energy of the C-Cl bond, Pd(PPh₃)₄ is utilized alongside a mild base (Na₂CO₃) in a biphasic solvent system (Toluene/Water/Ethanol). Toluene solubilizes the anthracene, water dissolves the base to form the active boronate complex, and ethanol acts as a phase-transfer bridge. Self-Validating System: The reaction is monitored via HPLC-UV at 254 nm. The shift in retention time from the non-polar 1,4-dichloroanthracene to the highly conjugated, bulkier diaryl product provides quantitative validation of conversion.
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Preparation: Charge a Schlenk flask with 1,4-dichloroanthracene (1.0 eq), arylboronic acid (2.5 eq), and Pd(PPh₃)₄ (0.05 eq) under an argon atmosphere.
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Solvent Addition: Add degassed Toluene/Ethanol (4:1 v/v) followed by 2.0 M aqueous Na₂CO₃ (3.0 eq).
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Reaction: Heat to 90 °C for 12 hours under vigorous stirring.
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Validation: Extract a 50 µL aliquot, dilute in acetonitrile, and run via HPLC. The disappearance of the starting material peak confirms successful double-coupling.
Applications in Drug Development & Materials Science
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Pharmaceuticals (Anticancer Agents): 1,4-Dichloroanthraquinone (the direct oxidized derivative) is a foundational building block in the 6-step synthesis of Losoxantrone (DUP941) , a potent anthrapyrazole anticancer agent[5]. The chlorines serve as essential leaving groups during the amination phases of the drug's synthesis.
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Photocurable Materials & Dyes: Dichloro-substituted anthraquinones are employed in the production of photocurable materials and vat dyes. Once methacrylated, these monomeric dyes act as cross-linking agents, preventing diffusion out of polymers and making them highly suitable for medical applications such as intraocular iris implants[5].
Safety and Environmental Hazards
1,4-Dichloroanthracene is classified under the Globally Harmonized System (GHS) as Harmful if swallowed (H302) and Very toxic to aquatic life with long-lasting effects (H400, H410)[3][4]. Proper handling requires the use of standard PPE (gloves, safety goggles, fume hood) and disposal must comply with heavy organic halide regulations to prevent environmental contamination.
Reactivity Network Visualization
Fig 1: Synthetic pathways and applications of 1,4-Dichloroanthracene and its quinone derivative.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dichloroanthracene | C14H8Cl2 | CID 3497125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dichloroanthracene | 66259-12-9 [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis and calculated properties of some 1,4-bis(amino)anthracene-9,10-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
